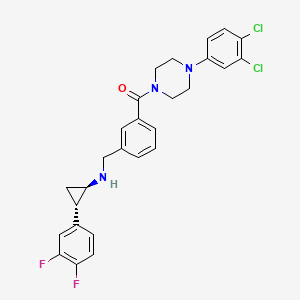
Lsd1-IN-26
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lsd1-IN-26 is a compound that acts as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the demethylation of histone proteins. LSD1 plays a crucial role in the regulation of gene expression by removing methyl groups from specific lysine residues on histones, thereby influencing chromatin structure and gene transcription. Inhibitors of LSD1, such as this compound, have garnered significant attention for their potential therapeutic applications, particularly in the treatment of various cancers and other diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lsd1-IN-26 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Detailed synthetic procedures are often proprietary and may be found in specialized chemical literature or patents .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis to a larger scale, optimizing reaction conditions for efficiency and yield, and ensuring the purity of the final product. This process may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards .
化学反応の分析
Types of Reactions
Lsd1-IN-26 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
科学的研究の応用
Lsd1-IN-26 has a wide range of scientific research applications, including:
作用機序
Lsd1-IN-26 exerts its effects by inhibiting the enzymatic activity of LSD1. This inhibition prevents the demethylation of histone proteins, leading to changes in chromatin structure and gene expression. The molecular targets of this compound include the active site of LSD1, where it binds and blocks the enzyme’s catalytic activity. This disruption of LSD1 function can result in the reactivation of tumor suppressor genes and the suppression of oncogenes, thereby inhibiting cancer cell growth and proliferation .
類似化合物との比較
Lsd1-IN-26 is one of several LSD1 inhibitors that have been developed for therapeutic applications. Similar compounds include:
Tranylcypromine: An irreversible inhibitor of LSD1 that also inhibits monoamine oxidase.
Iadademstat (ORY-1001):
Bomedemstat (IMG-7289): An LSD1 inhibitor being investigated for its use in myeloproliferative neoplasms.
GSK-2879552: A potent and selective LSD1 inhibitor in clinical trials for small cell lung cancer.
This compound is unique in its specific chemical structure and binding properties, which may confer advantages in terms of selectivity, potency, and therapeutic efficacy compared to other LSD1 inhibitors .
特性
分子式 |
C27H25Cl2F2N3O |
|---|---|
分子量 |
516.4 g/mol |
IUPAC名 |
[4-(3,4-dichlorophenyl)piperazin-1-yl]-[3-[[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]methyl]phenyl]methanone |
InChI |
InChI=1S/C27H25Cl2F2N3O/c28-22-6-5-20(14-23(22)29)33-8-10-34(11-9-33)27(35)19-3-1-2-17(12-19)16-32-26-15-21(26)18-4-7-24(30)25(31)13-18/h1-7,12-14,21,26,32H,8-11,15-16H2/t21-,26+/m0/s1 |
InChIキー |
QNHOPWFOAWAAJS-HFZDXXHNSA-N |
異性体SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=CC(=C3)CN[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F |
正規SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=CC(=C3)CNC4CC4C5=CC(=C(C=C5)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



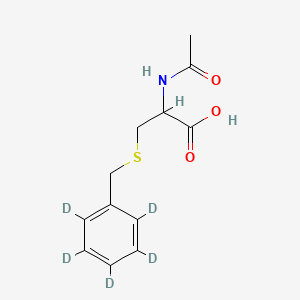
![disodium;5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12409868.png)
![(7-amino-2-methylphenothiazin-3-ylidene)azanium;(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dimethyl-[8-methyl-7-(methylamino)phenothiazin-3-ylidene]azanium;2-methyl-7-methyliminophenothiazin-10-ium-3-amine;tetrachloride](/img/structure/B12409869.png)
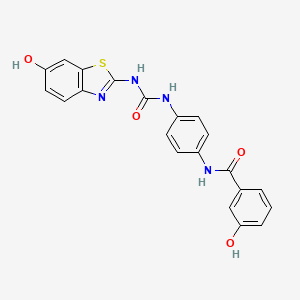
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4](/img/structure/B12409881.png)

![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409892.png)
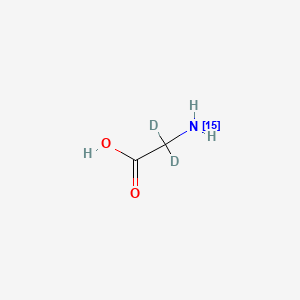
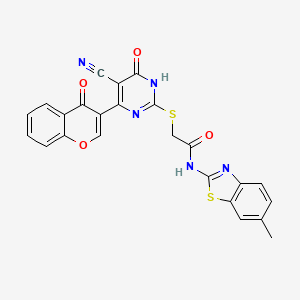
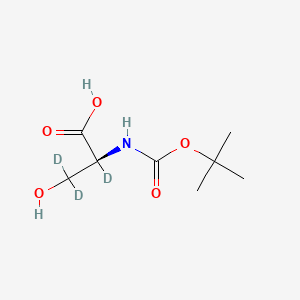
![sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl](15N)amino](1,2-13C2)ethanesulfonate](/img/structure/B12409915.png)
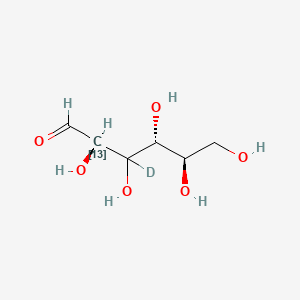
![1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12409934.png)
